molecular formula C13H21ClN2O3 B1602746 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate CAS No. 906352-84-9

4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate

Cat. No.: B1602746
CAS No.: 906352-84-9
M. Wt: 288.77 g/mol
InChI Key: QVHUNXKNQMMJPK-UHFFFAOYSA-N
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Description

4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate is a chemical compound used primarily in proteomics research . It is known for its unique structure, which includes a benzoic acid moiety linked to a diazepine ring. This compound is often utilized in various scientific studies due to its specific properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate typically involves the reaction of 4-methylperhydro-1,4-diazepine with benzoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride hydrate form is obtained by treating the synthesized compound with hydrochloric acid and subsequently crystallizing it from an aqueous solution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis. The final product is then purified and crystallized to obtain the hydrochloride hydrate form.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups.

Scientific Research Applications

4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate is widely used in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: The compound is utilized in biological assays and experiments to study its effects on biological systems.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid
  • 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride
  • 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrate

Uniqueness

4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate is unique due to its specific structure and properties. The presence of the hydrochloride hydrate form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

4-(4-methyl-1,4-diazepan-1-yl)benzoic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH.H2O/c1-14-7-2-8-15(10-9-14)12-5-3-11(4-6-12)13(16)17;;/h3-6H,2,7-10H2,1H3,(H,16,17);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHUNXKNQMMJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594660
Record name 4-(4-Methyl-1,4-diazepan-1-yl)benzoic acid--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906352-84-9
Record name 4-(4-Methyl-1,4-diazepan-1-yl)benzoic acid--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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